alpha-L-ribofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41546-20-7 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-NEEWWZBLSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alpha L Ribofuranose and Its Analogues
Stereoselective Synthesis of Alpha-L-Ribofuranose
The creation of the L-ribofuranose scaffold with a specific anomeric configuration (alpha or beta) is a significant challenge in carbohydrate chemistry. Researchers have developed both purely chemical and combined chemo-enzymatic methods to address this.
Chemical Routes for Anomeric Control
Chemical synthesis of L-ribofuranose derivatives often starts from readily available L-sugars like L-ribose or L-arabinose. A common strategy involves the protection of hydroxyl groups, followed by reactions that influence the stereochemistry at the anomeric center (C1).
One established method for producing 1,2,3,5-tetra-O-acetyl-L-ribofuranose, a key intermediate for many L-nucleosides, begins with L-ribose. The process involves reacting L-ribose with a lower alkanol, such as methanol, in the presence of a strong inorganic acid like sulfuric acid. libretexts.org This reaction yields methyl L-ribofuranoside. libretexts.org Subsequent acetylation with acetic anhydride, followed by acetolysis, produces a mixture of α- and β-anomers of 1,2,3,5-tetra-O-acetyl-L-ribofuranose. libretexts.orgacs.org The ratio of these anomers can be influenced by the reaction conditions. While the β-anomer has been traditionally used in the synthesis of antiviral agents like levovirin, it has been discovered that the α-anomer can also be converted to the desired product, making the separation of the anomeric mixture potentially unnecessary for certain applications. acs.org
Another approach involves the stereoselective reduction of a protected L-arabinose derivative. A practical synthesis of L-ribose has been reported starting from a protected L-arabinose, with a key step being a Swern oxidation followed by a stereoselective reduction that inverts the configuration at the C2 hydroxyl group. knu.edu.af This method provides the L-ribose scaffold, which can then be further manipulated to achieve the desired anomeric configuration.
| Starting Material | Key Steps | Product | Reported Yield | Reference |
| L-Ribose | 1. Acetal formation (Methanol, H₂SO₄) 2. Acetylation (Acetic anhydride) 3. Acetolysis | α/β mixture of 1,2,3,5-tetra-O-acetyl-L-ribofuranose | 57% (pure β-anomer after recrystallization) | libretexts.orgacs.org |
| Protected L-arabinose derivative | 1. Swern oxidation 2. Stereoselective reduction | L-Ribose | 76.3% (overall) | knu.edu.af |
Chemo-Enzymatic Approaches in Ribofuranose Synthesis
Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to overcome the challenges of anomeric control in purely chemical syntheses. These approaches often result in higher yields of the desired anomer and are performed under milder reaction conditions.
A notable chemo-enzymatic route to tetra-O-acetyl-l-ribofuranose starts from D-lyxose. chinesechemsoc.org This process utilizes a lipase-catalyzed regioselective transesterification of an acetate (B1210297) group, followed by a stereochemical inversion of a liberated secondary alcohol via oxidation and reduction to yield the L-ribopyranoside. chinesechemsoc.org This enzymatic step is crucial for establishing the correct stereochemistry of the L-sugar backbone.
Enzymes such as nucleoside phosphorylases (NPs) are instrumental in the synthesis of α-anomeric pure ribose-1-phosphate (B8699412), a key precursor for many nucleoside analogues. wikipedia.orgslideshare.net Chemical methods for synthesizing ribose-1-phosphate often yield a mixture of α- and β-anomers, necessitating difficult purification steps and leading to lower yields. wikipedia.orgslideshare.net In contrast, enzymatic and chemo-enzymatic approaches using NPs allow for direct biocatalytic access to α-anomeric pure ribose-1-phosphate. wikipedia.orgslideshare.net For example, a biocatalytic cascade using a guanine (B1146940) deaminase has been developed to drive the conversion of natural guanosine (B1672433) to α-anomerically pure ribose-1-phosphate with high yields. wikipedia.orgslideshare.net
| Starting Material | Enzyme/Key Step | Product | Key Advantage | Reference |
| D-Lyxose | Lipase-catalyzed regioselective transesterification | tetra-O-acetyl-l-ribofuranose | High stereoselectivity in forming the L-sugar backbone | chinesechemsoc.org |
| Guanosine | Guanine deaminase / Nucleoside phosphorylase | α-anomeric pure Ribose-1-phosphate | High anomeric purity, avoiding mixtures of α/β anomers | wikipedia.orgslideshare.net |
Glycosylation Strategies for Alpha-L-Ribofuranoside Formation
Once the this compound donor is synthesized, the next critical step is the formation of the glycosidic bond with an acceptor molecule (aglycone) to form the final alpha-L-ribofuranoside. Several classical and modern glycosylation methods are employed for this purpose.
Helferich Glycosylation and Modern Adaptations
The Helferich glycosylation is a classical method that typically involves the reaction of a glycosyl acetate with an acceptor in the presence of a Lewis acid catalyst. knu.edu.af Traditionally, catalysts like zinc chloride or toluenesulfonic acid are used at high temperatures. knu.edu.af The stereochemical outcome can be influenced by the catalyst and reaction temperature, with zinc chloride at higher temperatures often favoring the formation of the 1,2-cis α-anomer, even with a participating group at C2. knu.edu.af
Modern adaptations of the Helferich method have focused on improving stereoselectivity and reaction conditions. One improved method involves the glycosylation of an acceptor with a glycosyl acetate in the presence of boron trifluoride etherate combined with a base like triethylamine (B128534) or pyridine. mdpi.com This modified procedure allows the reaction to proceed under milder conditions and can afford high stereoselectivity, yielding either the α- or β-anomer depending on the specific conditions and substrates used. mdpi.com
Koenigs-Knorr Glycosylation and Mechanistic Studies
The Koenigs-Knorr reaction is one of the oldest and most widely used methods for glycoside synthesis. wikipedia.orgmdpi.com It typically involves the reaction of a glycosyl halide (bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. mdpi.comlibretexts.org
The mechanism of the Koenigs-Knorr reaction is significantly influenced by the nature of the protecting group at the C2 position of the glycosyl donor. When a participating group, such as an acetyl or benzoyl group, is present at C2, the reaction proceeds through a dioxolanium ion intermediate. libretexts.orglibretexts.org This intermediate is formed via anchimeric assistance from the C2-ester group, which blocks the top face (beta-face in D-sugars) of the furanose ring. libretexts.orglibretexts.org Consequently, the alcohol acceptor can only attack from the bottom face (alpha-face), leading to the formation of a 1,2-trans glycosidic bond. libretexts.orglibretexts.org For an L-ribofuranose donor with a participating group at C2, this would preferentially lead to the formation of a β-L-ribofuranoside. To achieve an α-L-ribofuranoside (a 1,2-cis product), non-participating protecting groups (e.g., benzyl (B1604629) ethers) are required at the C2 position. In the absence of neighboring group participation, the reaction can proceed through an oxocarbenium ion intermediate, leading to a mixture of α- and β-anomers, with the α-anomer often favored due to the anomeric effect. frontiersin.org
Michael-type Glycosylation Enhancements
Michael-type addition reactions can also be employed for the formation of glycosidic linkages, particularly for C-glycosides. In the context of glycosylation, this can involve the addition of a nucleophile to an unsaturated sugar derivative. While not a direct glycosylation of this compound in the traditional sense, related strategies can lead to the formation of furanoside systems.
Recent advancements in catalysis have enhanced the efficiency and enantioselectivity of intramolecular oxa-Michael reactions. acs.org Bifunctional iminophosphorane catalysts have been shown to effectively promote the enantioselective intramolecular oxa-Michael addition of alcohols to tethered Michael acceptors, leading to the formation of substituted tetrahydrofurans (the core structure of furanosides) with excellent yields and enantiomeric ratios. acs.org While this specific example focuses on the formation of the cyclic ether, the principles can be extended to the synthesis of complex glycosidic structures.
Synthesis of Chemically Modified this compound Derivatives
Thio-Analogue Synthesis of Ribofuranose
The replacement of the oxygen atom in the furanose ring with a sulfur atom yields thio-ribofuranose, a key component in the synthesis of 4'-thionucleosides. These analogues have garnered considerable attention for their potential as antiviral and antitumor agents. rsc.orgrsc.org
A notable synthesis of 4-thio-L-ribofuranose was achieved from L-lyxose. madridge.orggoogle.com This multi-step process involves the conversion of L-lyxose into 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose with a high yield. nih.gov The procedure includes a "one-pot" triflate/thiobenzoate SN2 displacement at the C4 position of the sugar. nih.gov Subsequent acetolysis and spontaneous ring contraction lead to the desired thio-ribofuranose derivative. nih.gov This method has proven to be scalable, as demonstrated by the successful conversion of 50 grams of L-lyxose. nih.gov
Another approach starts from L-arabinose to produce 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-4-thio-α,β-D-ribofuranose and its 3-azido analogue. tandfonline.com A key intermediate in this synthesis is 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal, which allows for substitution at the 3-position. tandfonline.com
Recent advancements have focused on the de novo synthesis of 4'-thionucleosides. This strategy involves a scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by carbonyl reduction, mesylate formation, and a double displacement reaction with sodium hydrosulfide. rsc.orgrsc.org
| Starting Material | Key Intermediate(s) | Final Product | Reference |
| L-Lyxose | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | 4-Thio-L-ribofuranose | madridge.orggoogle.comnih.gov |
| L-Arabinose | 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal | 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-4-thio-α,β-D-ribofuranose | tandfonline.com |
| α-Heteroaryl acetaldehydes | Fluoromesylate | 4'-Thionucleosides | rsc.orgrsc.org |
Halogenation of Ribofuranose Moieties (e.g., 2'-Fluoro Modifications)
The introduction of a fluorine atom at the 2'-position of the ribose ring can significantly impact the biological activity of nucleoside analogues. The synthesis of 2'-deoxy-2'-fluoro-L-arabinofuranosyl derivatives often starts from commercially available 2-hydroxy-1,3,5-tri-O-benzoyl-α-L-ribofuranose. tubitak.gov.tr One method involves the use of diethylaminosulfur trifluoride (DAST) for the direct deoxofluorination of the C2-hydroxyl group of a protected ribofuranose. google.comnih.gov While some studies initially reported failures with DAST for this specific transformation, subsequent research has shown that the reaction can proceed in good yield under appropriate conditions. google.comnih.gov
A multi-step synthesis of clofarabine (B1669196), a 2'-fluoro-arabinofuranosyl nucleoside, has been described starting from methyl β-D-ribofuranoside. openaccesspub.org A key step in this process is the mild C2′-β-fluorination of a protected purine (B94841) ribonucleoside with an excess of DAST. openaccesspub.org
The synthesis of 2'-fluoro-substituted nucleosides is often accomplished through the condensation of an appropriate 2-fluoro sugar derivative with the nucleoside base. google.com For instance, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide can be coupled with a silylated base to form the desired nucleoside. nih.gov
| Starting Material | Fluorinating Agent | Key Step | Final Product | Reference |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | Diethylaminosulfur trifluoride (DAST) | Deoxofluorination of C2-hydroxyl | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | nih.gov |
| Methyl β-D-ribofuranoside | Diethylaminosulfur trifluoride (DAST) | C2′-β-fluorination of protected ribonucleoside | Clofarabine | openaccesspub.org |
| 2-hydroxy-1,3,5-tri-O-benzoyl-α-L-ribofuranose | Not specified | Conversion to glycosyl bromide, then azide | 2'-Deoxy-2'-fluoro-L-arabinofuranosyl imidazole (B134444) derivatives | tubitak.gov.tr |
Advanced Approaches for 2-Deoxyglycoside Synthesis
The synthesis of 2-deoxyglycosides presents a significant challenge due to the absence of a directing group at the C2 position, which complicates stereochemical control during glycosylation. nih.govresearchgate.net Advanced methodologies to address this can be categorized into direct and indirect synthesis, use of glycals, and de novo synthesis. nih.gov
One indirect method involves the use of a temporary directing group at the C2 position. For example, glycosyl donors with a 2-thioacetyl (SAc) group can be used to achieve exclusive β-configuration in glycosylation products, with the thioacetyl group being removed in a subsequent step. researchgate.net
A method for synthesizing 2-deoxy-L-ribose from L-arabinose involves a reductive radical rearrangement of an arabinopyranosyl bromide with tributylstannane and AIBN. google.com Another route starts from L-ribose, converting it to a β-selenophenyl ribofuranoside, which is then treated with tributylstannane and AIBN to furnish the 2-deoxy-L-ribofuranoside derivative. google.com
Protecting-group-free synthesis has also been explored. For instance, 1,2,4-trideoxy-1,4-imino-L-xylitol was synthesized from 2-deoxy-D-ribose in five steps, utilizing a Vasella-reductive amination and carbamate (B1207046) annulation. mdpi.com
| Approach | Key Reagents/Intermediates | Product | Stereoselectivity | Reference |
| Indirect Synthesis | 2-Thioacetyl (SAc) directing group | 2-Deoxy-β-glycosides | Exclusive β-configuration | researchgate.net |
| Reductive Radical Rearrangement | Tributylstannane, AIBN, Arabinopyranosyl bromide | 2-Deoxy-L-ribose | Not specified | google.com |
| Selenophenyl Intermediate | β-selenophenyl ribofuranoside, Tributylstannane, AIBN | 2-Deoxy-L-ribofuranoside | Not specified | google.com |
| Protecting-Group-Free Synthesis | Vasella-reductive amination, Carbamate annulation | 1,2,4-trideoxy-1,4-imino-L-xylitol | >20:1 d.r. for carbamate annulation | mdpi.com |
Incorporation of Nitrogenous Bases into this compound Scaffolds
The creation of nucleoside analogues involves the crucial step of coupling a nitrogenous base to the ribofuranose sugar. acs.org This glycosylation reaction can be achieved through various methods.
One common strategy is the condensation of a protected and activated sugar, such as a glycosyl bromide, with a silylated heterocyclic base. tubitak.gov.trnih.gov For example, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide can be reacted with bis-silylated thymine (B56734) to produce the corresponding nucleoside. nih.gov
The "click chemistry" approach, specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, has been employed to synthesize novel nucleoside analogues. mdpi.comnih.gov This convergent strategy involves preparing an alkynyl-substituted pyrimidine (B1678525) and an azide-functionalized β-D-ribofuranose, which are then coupled. mdpi.com
Anion glycosylation is another effective method. The synthesis of clofarabine has been achieved by the coupling reaction of the potassium salt of 2-chloroadenine (B193299) with a 1-α-bromo sugar in the presence of potassium tert-butoxide. openaccesspub.org
The biological synthesis of nucleosides in living organisms proceeds via salvage pathways where preformed nucleobases react with phosphoribosyl pyrophosphate (PRPP), or through de novo pathways where the base is constructed upon the ribose-phosphate scaffold. acs.org
| Glycosylation Method | Key Reagents/Conditions | Example Product | Reference |
| Condensation with Silylated Base | Glycosyl bromide, Bis-silylated base | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine | nih.gov |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Alkynyl-pyrimidine, Azido-ribofuranose, Copper catalyst | 1,2,3-Triazolyl nucleoside analogues | mdpi.comnih.gov |
| Anion Glycosylation | Potassium salt of base, 1-α-bromo sugar, Potassium tert-butoxide | Clofarabine | openaccesspub.org |
| Direct Condensation | Sodium salt of base, Glycosyl bromide | Ethyl 5-amino-1-(2'-deoxy-2'-fluoro-β-L-arabinofuranosyl) imidazole-4-carboxylate | tubitak.gov.tr |
Conformational Analysis and Advanced Structural Elucidation of Alpha L Ribofuranose
Furanose Ring Conformation and Puckering Dynamics
The five-membered furanose ring of alpha-L-ribofuranose is not planar. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is not static but is a dynamic equilibrium between various conformational states. The principal conformations are categorized as envelope (E) and twist (T) forms.
Analysis of Envelope and Twist Conformations of the Ribofuranose Ring
The conformation of the furanose ring can be described by identifying which atoms are out of a reference plane. In an envelope (E) conformation, four of the ring atoms are coplanar, while the fifth is displaced from this plane. wikipedia.orgresearchgate.net In a twist (T) conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. wikipedia.org There are ten possible envelope and ten possible twist conformations for a furanose ring. nih.gov
The specific conformation is denoted by indicating the atom(s) that are out of the plane and their position relative to the plane. Atoms displaced to the side from which the ring numbering appears clockwise are written as preceding superscripts, while those on the opposite side are written as following subscripts. For D-ribofuranose derivatives, atoms on the same side of the plane as C5' are designated by preceding superscripts.
The various envelope and twist conformations are interconverted through a process known as pseudorotation. This pathway describes the continuous puckering motion of the ring. The conformation of the furanose ring can be described by two parameters: the phase angle of pseudorotation (P) and the degree of pucker (ψm). The pseudorotational cycle illustrates that symmetrical twist (T) conformations occur at even multiples of 18° for P, while symmetrical envelope (E) conformations are found at odd multiples of 18°.
Stereoelectronic Effects and Their Influence on Sugar Puckering
The conformational preferences of the ribofuranose ring are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. The anomeric effect is a key stereoelectronic factor that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation, which is electronically more stable than the sterically favored equatorial position. uni-kiel.deacs.org This effect arises from the stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond.
In this compound, the anomeric hydroxyl group is in an axial-like position in certain conformations, which can be stabilized by the anomeric effect. The gauche effect, which favors a gauche orientation of adjacent electronegative substituents, also plays a role in determining the ring's pucker. acs.org These stereoelectronic interactions, along with steric repulsions and intramolecular hydrogen bonding, dictate the preferred conformation of the sugar ring. uni-kiel.denih.gov For instance, the unfavorable eclipsed orientation of the 2-OH and 3-OH groups and the 1,3-pseudodiaxial interaction between the aglycone and the hydroxymethyl group influence the conformational preferences. rsc.org
Dynamics of Ribofuranose Ring Flexibility in Solution
In solution, the furanose ring of this compound is not locked into a single conformation but exists in a dynamic equilibrium between two or more major conformers. nih.govnih.gov This flexibility is crucial for the biological function of molecules containing ribofuranose, such as RNA. mdpi.com The interconversion between these conformers is typically rapid, with a low energy barrier of less than 5 kcal/mol. nih.gov
The two predominant conformational families are often referred to as North (N) and South (S) conformers, corresponding to different regions of the pseudorotational pathway. researchgate.net The N-type conformations generally correspond to a C3'-endo pucker, while S-type conformations are associated with a C2'-endo pucker. oup.com The equilibrium between these N and S states is sensitive to various factors, including the nature of substituents on the sugar ring, the solvent, and temperature. wikipedia.orgcsic.es Molecular dynamics simulations have shown that simulation times of up to 200 ns may be necessary to achieve convergence of the rotamer populations for furanoside ring systems, highlighting the complexity of their dynamic behavior. nih.gov
Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of molecules like this compound in solution.
The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, which is directly influenced by the conformation of the ribofuranose ring. researchgate.net By analyzing the ¹H and ¹³C NMR spectra, detailed information about the preferred sugar pucker can be obtained.
The coupling constants between vicinal protons (³JHH), particularly the coupling between H1' and H2' (³J(H1',H2')), are especially informative for determining the sugar pucker. oup.com A smaller ³J(H1',H2') value is indicative of a higher population of the N-type (C3'-endo) conformation, while a larger value suggests a preference for the S-type (C2'-endo) conformation. oup.com
The chemical shifts of the carbon atoms in the furanose ring also show a strong dependence on the ring's conformation. The ¹³C chemical shift of C3' is particularly sensitive to the sugar pucker, with a variation of up to 10 ppm observed between the C3'-endo and C2'-endo conformations. researchgate.net Similarly, the chemical shifts of H3' and H4' can vary by 0.4-0.6 ppm between these two puckering states. researchgate.net The comprehensive assignment of all ¹H and ¹³C resonances, often aided by two-dimensional NMR experiments like HSQC and HMBC, is crucial for an accurate conformational analysis. uqac.casci-hub.senih.gov
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts for ribofuranosides, which can be used to infer conformational preferences.
| Nucleus | Typical Chemical Shift Range (ppm) for C3'-endo | Typical Chemical Shift Range (ppm) for C2'-endo |
| H1' | ~5.9 | ~6.2 |
| H2' | ~4.7 | ~4.2 |
| H3' | ~4.8 | ~4.5 |
| H4' | ~4.2 | ~4.1 |
| C1' | ~90-92 | ~92-94 |
| C2' | ~74-76 | ~70-72 |
| C3' | ~70-72 | ~76-78 |
| C4' | ~83-85 | ~85-87 |
Note: The exact chemical shifts can vary depending on the specific substituents and experimental conditions. The data presented is a generalized representation based on typical values found in the literature.
NMR Crystallography for Solid-State Structural Insights
Nuclear Magnetic Resonance (NMR) crystallography has emerged as a powerful technique for providing detailed structural information on crystalline and disordered solids, complementing data from traditional diffraction methods. mdpi.comdiva-portal.orgnih.gov This approach is particularly valuable for studying systems that are challenging for diffraction techniques, such as partially ordered materials or mixtures of different lattice types. diva-portal.org Solid-state NMR (ssNMR) can characterize the molecular conformation of each unique structure within a solid because multiple resonances are often observed for each atomic position due to the presence of different conformations. diva-portal.org
In the context of furanose rings, ssNMR has been instrumental. For instance, studies on methyl α-L-rhamnofuranoside have demonstrated the ability of ssNMR to identify and characterize disorder in hydrogen positions, likely arising from dynamic reordering of hydrogen bonds. diva-portal.org While the heavy atom positions showed only minor disorder, the significant disorder in hydrogen positions suggests a dynamic process of rearrangement of OH hydrogens on the kHz timescale. diva-portal.org This detailed insight into the crystallographic asymmetric unit provides a crucial starting point for a complete crystal structure determination. diva-portal.org
The synergy between ssNMR and powder X-ray diffraction (XRD) is a key aspect of NMR crystallography. mdpi.com Information derived from ssNMR, such as the number of molecules in the asymmetric unit and specific geometric features, can significantly assist in solving crystal structures from powder XRD data. mdpi.com For example, in the case of D-ribose, solid-state NMR experiments were crucial in revealing that the crystalline solid contains both α- and β-pyranose forms, a fact not readily apparent from initial X-ray diffraction data alone. researchgate.net This combined approach allows for a more complete and accurate structural description. researchgate.net
The application of ssNMR to N-aryl-D-glycopyranosylamines further showcases its utility. The analysis of N-p-nitrophenyl-α-D-ribopyranosylamine and related compounds through ssNMR provided detailed conformational information, complementing the crystal structures determined by X-ray diffraction. researchgate.net
Dynamic Nuclear Polarization (DNP)-enhanced NMR Applications
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of NMR experiments, often by factors of 20 to 200. news-medical.netbruker.com This is achieved by transferring the high polarization of electron spins from a polarizing agent (typically a stable radical) to the nuclear spins of the sample under investigation through microwave irradiation at low temperatures (around 100 K). news-medical.netbruker.comnih.gov The substantial increase in signal-to-noise ratio allows for the study of samples at much lower concentrations and enables experiments that would be otherwise impractical due to time constraints. nih.gov
DNP-enhanced ssNMR has found significant applications in materials science and the study of biomolecules. news-medical.netualberta.ca It allows for the detailed characterization of the molecular-level structure of materials that are often difficult to analyze by other methods. ualberta.ca For instance, DNP has been used to study the binding of proteins to cell walls and to characterize hybrid organic-silica materials. news-medical.net
In the pharmaceutical field, DNP-enhanced ssNMR is used for the atomic-level characterization of drug formulations. nih.gov It can be applied to commercial tablets with minimal sample preparation, allowing for the identification of the active pharmaceutical ingredient's (API) form (e.g., amorphous) and the study of API-excipient interactions. nih.gov For example, DNP-enhanced experiments have revealed direct contacts between an API and the polymer povidone in a formulation and have been used to determine the size of API domains. nih.gov
The enhanced sensitivity provided by DNP is particularly beneficial for acquiring 2D correlation spectra, which are crucial for determining molecular structure and interactions. bruker.com A DNP signal enhancement of just 22-fold can reduce the experimental time by a factor of nearly 500, making complex experiments feasible. bruker.com This capability is critical for studying complex biological systems and materials where detailed structural information is essential. bruker.comualberta.ca
X-ray Crystallography of this compound-Containing Oligonucleotides and Complexes
Studies on oligonucleotides incorporating alpha-L-LNA (Locked Nucleic Acid), which contains a 2'-O,4'-C-methylene bridge locking the ribofuranose in a specific conformation, have provided significant insights. When alpha-L-LNA monomers are incorporated into DNA strands, the resulting duplexes with complementary DNA tend to adopt a B-type helical geometry. nih.gov This is in contrast to duplexes containing beta-D-LNA and RNA, which typically form an A-type helix. nih.gov
The structure of fully modified "all-LNA" duplexes, where every nucleotide is an LNA monomer, has also been investigated. An "all-locked" nucleic acid duplex derived from a tRNA(Ser) microhelix was successfully crystallized and its structure determined by X-ray diffraction. nih.gov These studies on fully modified LNA duplexes have revealed novel nucleic acid geometries that differ from the canonical A- and B-forms, providing a deeper understanding of the structural consequences of these modifications. nih.gov
Furthermore, X-ray crystallography has been used to study oligonucleotides containing other this compound analogs. For example, the crystal structures of oligonucleotides with alpha-L-LNA-type C-aryl nucleotides have shown that the sugar conformation is fixed in the N-form. researchgate.net This conformational locking has implications for the duplex stability and recognition properties of these modified oligonucleotides. researchgate.net The technique has also been crucial in visualizing the steps of nucleotide addition by polymerases for synthetic nucleic acids like threose nucleic acid (TNA), which has an alpha-L-threofuranosyl sugar backbone. americanpharmaceuticalreview.com
Computational Chemistry in Conformational and Structural Research
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the structure and energetics of molecules due to its favorable balance of accuracy and computational cost. google.comq-chem.com DFT methods are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. medium.comresearchgate.net
In the study of furanose sugars, DFT calculations are essential for exploring the complex conformational landscape. For 2-deoxy-D-ribofuranose, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been employed to perform geometry optimizations of numerous initial structures. biopolymers.org.ua This systematic approach allows for the identification of an exhaustive set of stable conformations for both the α- and β-anomers. biopolymers.org.ua By calculating the single point energies of these optimized geometries at higher levels of theory, such as MP2/6-311++G(d,p), researchers can determine the relative energies of the conformers and predict their populations in a thermodynamic equilibrium. biopolymers.org.ua Such studies have shown, for instance, that in the gas phase, the α-anomer of 2-deoxy-D-ribofuranose is predicted to be more abundant than the β-anomer. biopolymers.org.ua
DFT is also used to calculate various molecular properties that can be compared with experimental data. For example, DFT can be used to compute NMR spin-spin coupling constants. figshare.comnd.edu These calculated couplings can then be compared to experimental values to validate the computed conformational models and to gain a deeper understanding of the relationships between molecular structure and NMR parameters. nd.edu The process of a DFT geometry optimization calculation involves iteratively refining the molecular geometry until the forces on the atoms are minimized and the energy converges to a minimum. researchgate.net
Table 1: Example of DFT Functionals and Basis Sets Used in Ribofuranose Studies
| Computational Task | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | Exhaustive conformational search of 2-deoxy-D-ribofuranose. | biopolymers.org.ua |
| Energy Calculation | MP2 | 6-311++G(d,p) | Single point energy calculation on optimized geometries. | biopolymers.org.ua |
Ab Initio Molecular Orbital Studies on Ribofuranose
Ab initio molecular orbital calculations are fundamental quantum mechanical methods used to study the electronic structure and conformation of molecules from first principles, without reliance on empirical parameters. These methods have been extensively applied to understand the conformational preferences of ribofuranose and its derivatives.
Early ab initio studies at the Hartree-Fock (HF) level of theory, for instance with the 6-31G* basis set, have been used to investigate the ten envelope forms of 2-deoxy-β-D-erythro-pentofuranose. figshare.comnd.edu These calculations revealed how factors like the conformation of the hydroxymethyl group (rotamers about the C4-C5 bond) significantly influence the conformational energy profile of the sugar ring. figshare.comnd.edu For example, different rotamers can lead to vastly different numbers of energy minima on the potential energy surface. nd.edu
These studies have also been crucial for interpreting experimental data, particularly NMR spectroscopy. By calculating theoretical JCH values (spin-spin coupling constants between carbon and hydrogen) for different conformers, researchers can establish correlations between these coupling constants and the furanose ring's conformation. capes.gov.br This synergy between ab initio calculations and experimental NMR allows for a more detailed and reliable determination of the preferred conformations of ribofuranose rings in solution. capes.gov.br
Furthermore, ab initio methods have been used to explore the effects of chemical modifications on the sugar's conformation. For example, calculations have been performed on 2-deoxy-β-D-ribofuranosylamine to understand how the introduction of an amino group at the anomeric position affects the conformational energy profile compared to the parent 2-deoxy-β-D-ribofuranose. researchgate.net Ab initio molecular dynamics simulations have also been employed to study the dynamics of ribofuranose puckering in aqueous solution, providing insights into the influence of hydration on conformational fluctuations. researchgate.netresearchgate.net
Table 2: Key Findings from Ab Initio Studies of Ribofuranose
| Studied Molecule | Method/Basis Set | Key Finding | Reference |
|---|---|---|---|
| 2-deoxy-β-D-erythro-pentofuranose | HF/6-31G* | Hydroxymethyl conformation significantly alters the conformational energy profile. | nd.edu |
| β-D-ribofuranose and 2-deoxy-β-D-erythro-pentofuranose | Ab initio MO | Theoretical JCH values help interpret experimental NMR data for conformational analysis. | capes.gov.br |
| β-ribofuranose in water | Ab initio MD | Hydration, particularly around the anomeric and hydroxymethyl oxygens, influences low-frequency puckering dynamics. | researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Nucleic Acid Geometry
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics, flexibility, and interactions of molecules like nucleic acids over time. rush.edunih.gov
For example, MD simulations have been used to study DNA duplexes containing riboguanosine, showing how the presence of the 2'-hydroxyl group influences the sugar puckering dynamics compared to an all-DNA control. researchgate.net Similarly, simulations of oligonucleotides modified with 2'-O-(2-methoxyethyl) (MOE) have demonstrated that this modification tends to lock the sugar into a C3'-endo conformation, leading to a stable A-form helical geometry. researchgate.net
The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that describes the potential energy of the system. rush.edu Significant effort has been dedicated to developing and validating force fields for nucleic acids to ensure that simulations can reliably reproduce experimental observations and provide predictive insights into nucleic acid structure and dynamics. rush.edunih.gov Modern simulations often run for microseconds or longer, allowing for the observation of rare conformational transitions and providing a more complete picture of the conformational landscape. mdpi.com
Table 3: Applications of Molecular Dynamics Simulations in Nucleic Acid Research
| System | Simulation Focus | Key Insight | Reference |
|---|---|---|---|
| Riboguanosine-containing DNA | Sugar pucker dynamics | The 2'-hydroxyl group alters the conformational equilibrium of the sugar ring. | researchgate.net |
| 2'-O-(2-methoxyethyl) modified nucleic acids | Duplex geometry and stability | The modification locks the sugar in a C3'-endo pucker, stabilizing an A-form helix. | researchgate.net |
| General Nucleic Acids | Force field development | Accurate force fields are crucial for reproducing experimental data and predicting structural features. | rush.edunih.gov |
Biological and Mechanistic Roles of Alpha L Ribofuranose in Molecular Systems
Contribution to Nucleic Acid Structure and Information Transfer
The precise configuration of the sugar in a nucleotide is fundamental to the geometry and stability of the resulting nucleic acid polymer. The substitution of the natural D-ribose with its L-enantiomer profoundly alters the properties of the nucleic acid, leading to novel applications.
The backbone of natural RNA is composed of repeating units of beta-D-ribofuranose sugars linked by phosphodiester bonds. numberanalytics.com This specific D-configuration is crucial for establishing the canonical A-form helical structure of double-stranded RNA, which is characterized by a specific sugar pucker (C3'-endo) and arrangement of base pairs. wikipedia.org This geometry is essential for its biological functions, including protein synthesis and gene regulation. numberanalytics.comuomosul.edu.iq
When the enantiomeric L-ribose is used in place of D-ribose, the resulting nucleic acid is known as an L-RNA or a "Spiegelmer" (from the German word for mirror). mdpi.com These L-RNA molecules are structurally a mirror image of their natural D-RNA counterparts. Consequently, they cannot form standard Watson-Crick base pairs with natural D-DNA or D-RNA. oup.com This orthogonality is a direct result of the inverted stereochemistry of the L-ribofuranose sugar, which dictates a left-handed helical twist, in contrast to the right-handed helix of natural A-form and B-form nucleic acids. A primary advantage of this unnatural configuration is its profound resistance to degradation by nucleases, which are enzymes evolved to recognize and process D-nucleic acids. mdpi.comoup.com
The conformation of the ribofuranose sugar is a key factor in the structure and dynamics of functional nucleic acids such as small interfering RNAs (siRNAs), aptamers, and microRNAs (miRNAs). researchgate.net Chemical modifications to the sugar moiety are widely employed to enhance their therapeutic potential.
L-RNA Aptamers (Spiegelmers): Aptamers are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind to various targets with high affinity and specificity. oup.commdpi.com Aptamers made from L-ribofuranose (L-RNA aptamers or Spiegelmers) are particularly valuable as therapeutic agents due to their exceptional biostability. oup.com Because they are not recognized by cellular nucleases, they have a much longer half-life in biological fluids. oup.com
The selection process for L-RNA aptamers is unique. Since L-RNA cannot be amplified by the enzymatic machinery used in standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment), a mirror-image approach is used. A target molecule's enantiomer (e.g., a D-protein) is synthesized and used to select a D-RNA aptamer. The sequence of the resulting D-aptamer is then determined, and its L-RNA counterpart is chemically synthesized, which will bind to the natural L-protein target. nih.gov
L-RNA aptamers have been developed to bind and inhibit a range of targets. For instance, an L-RNA aptamer was developed to bind to the natural D-form of the HIV-1 trans-activation responsive (TAR) RNA, demonstrating that nucleic acids of opposing chirality can interact through complex tertiary structures beyond simple base pairing. nih.govresearchgate.net This interaction was shown to inhibit the function of the TAR RNA. nih.gov More recently, L-RNA aptamers have been designed to target specific RNA G-quadruplex structures, such as the one in the 3' UTR of the amyloid precursor protein (APP) mRNA, to control gene expression. acs.org
Table 1: Comparison of D-RNA and L-RNA Aptamers
| Feature | D-RNA Aptamers | L-RNA Aptamers (Spiegelmers) |
|---|---|---|
| Sugar Moiety | Beta-D-ribofuranose | Beta-L-ribofuranose |
| Helical Structure | Right-handed | Left-handed |
| Nuclease Resistance | Low (requires modification) | High (intrinsically resistant) |
| Immunogenicity | Potential for immune response | Generally low/non-immunogenic mdpi.com |
| Selection Method | SELEX against the natural target | Mirror-image SELEX against the target's enantiomer |
| Synthesis | Enzymatic or chemical | Chemical nih.gov |
Locked Nucleic Acid (LNA) is a modified nucleotide analogue where the ribofuranose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This modification significantly enhances the thermal stability of nucleic acid duplexes. The stereochemistry of the LNA monomer dictates the resulting helical geometry of the duplex.
Impact of Ribofuranose Conformation on Functional Nucleic Acids (e.g., siRNAs, Aptamers, miRNAs)
Enzymatic Recognition and Reaction Mechanisms Involving Ribofuranose Moieties
The enzymes that synthesize and modify glycans, known as glycosyltransferases, exhibit high specificity for both their sugar donor and acceptor substrates, including the stereochemistry of the sugar.
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds. sigmaaldrich.com Their specificity was once summarized by the "one enzyme–one linkage" hypothesis, suggesting that a single enzyme is responsible for creating one specific linkage. sigmaaldrich.com While many exceptions are now known, GTs remain highly specific for the stereochemistry (α or β linkage) and the linkage position of the bond they form. sigmaaldrich.comresearchgate.net
Classical Leloir glycosyltransferases use nucleotide-activated sugars and catalyze the transfer with either retention or inversion of the stereochemistry at the anomeric carbon. pnas.orgnih.gov However, the mechanisms for incorporating ribofuranose can be distinct. Known ribofuranosyltransferases that utilize donors like phosphoribosylpyrophosphate (PRPP) are typically confined to creating β-linkages through an inverting mechanism. pnas.orgnih.gov The existence of α-linked ribofuranose in some bacterial surface glycans, therefore, necessitates an alternative enzymatic strategy. pnas.orgnih.gov This led to the discovery of a three-component system in some gram-negative bacteria that facilitates the incorporation of α-ribofuranose on the outer side of the cell membrane (periplasm). This system involves a synthase to create a lipid-linked donor, a flippase to transport it across the membrane, and a specific GT-C type glycosyltransferase that performs the final transfer, founding the GT136 family. nih.govresearchgate.net
The assembly of complex glycans is a highly regulated process mediated by specific enzymes. oup.com The biosynthesis of polysaccharides containing ribofuranose in bacteria has revealed novel enzymatic mechanisms.
In bacteria like Klebsiella pneumoniae, a family of dual-domain ribofuranosyltransferases has been identified. uoguelph.canih.gov These enzymes catalyze a two-step reaction for the incorporation of D-ribofuranose. They use phosphoribosyl-pyrophosphate (PRPP) as the sugar donor. pnas.orgnih.gov
Glycan Phosphoribosyltransferase (gPRT) Domain : This domain catalyzes the transfer of a phospho-ribofuranose (Ribf-5-P) to the glycan acceptor. This reaction proceeds with an inversion of stereochemistry, resulting in a β-linkage. pnas.org
Phosphoribosyl-Phosphatase (PRP) Domain : This domain, which belongs to the haloacid dehalogenase (HAD) superfamily, subsequently removes the 5'-phosphate from the newly added ribose residue. uoguelph.canih.gov
The crystal structure of an ortholog from Thermobacillus composti revealed that the gPRT domain represents a novel glycosyltransferase fold, distinct from previously characterized phosphoribosyltransferases. uoguelph.canih.gov This two-step mechanism, where a phosphorylated sugar is transferred and then dephosphorylated, represents a significant departure from the single-step reaction of canonical Leloir glycosyltransferases.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| alpha-L-ribofuranose | - |
| beta-D-ribofuranose | - |
| 2′-O,4′-C-methylene-beta-D-ribofuranose | β-D-LNA |
| 2′-O,4′-C-methylene-alpha-L-ribofuranose | α-L-LNA |
| Phosphoribosyl-pyrophosphate | PRPP |
Roles of Rossmann-Fold Enzymes in Nucleotide and Nucleoside Binding
The Rossmann fold is a structural motif found in proteins that bind nucleotides, such as the cofactors FAD, NAD+, and NADP+. wikipedia.org This tertiary structure consists of alternating beta strands and alpha-helical segments. wikipedia.org Specifically, it is characterized by a three-layered sandwich structure with an extended beta sheet formed by hydrogen-bonded beta strands, surrounded by alpha helices on both faces. wikipedia.org The classic Rossmann fold contains six beta strands, while Rossmann-like folds have five. wikipedia.org The most conserved segment of this fold is the initial beta-alpha-beta (bab) motif. wikipedia.org This fold is named after Michael Rossmann, who first identified it in the enzyme lactate (B86563) dehydrogenase in 1970. wikipedia.org
The Rossmann fold is the most prevalent protein motif for binding nucleotide and nucleoside cofactors. nih.govmdpi.com It can be found in a canonical form, with a sheet of six parallel β-chains surrounded by four α-helices, or in non-canonical forms with variations in the β-sheet or helical arrangement. nih.gov This structural motif is integral to numerous enzymes involved in over three hundred biochemical reactions. nih.gov Enzymes that utilize the Rossmann fold include those involved in cellular methylation, such as SAM-dependent methyltransferases and S-adenosyl-l-homocysteine (SAH) hydrolases, as well as oxidoreductases that use nicotinamide (B372718) cofactors, some ligases, and transferases that utilize adenosine (B11128) phosphates. nih.gov
Glycosyltransferases, which use sugar derivatives of nucleoside mono- and diphosphates as donors, typically adopt one of two structural forms: the single-domain GT-A or the two-domain GT-B. nih.gov A significant finding is that the Rossmann fold is a consistent structural element in every glycosyltransferase domain, suggesting a common evolutionary ancestor for both forms. nih.gov
N-Ribohydrolase Activity and Substrate Diversification
Prokaryotic and eukaryotic single-domain N-ribohydrolases are examples of Rossmann-fold-based enzymes with diverse nucleoside specificity. nih.gov Their primary function is to hydrolyze the N-glycosidic bond of various nucleosides, including adenosine, SAM, and MTA, which results in the release of adenine (B156593). nih.gov However, their activity is not limited to adenosine-based compounds; they can also metabolize a range of other purine (B94841) and pyrimidine (B1678525) nucleosides and deoxynucleosides, such as cytidine, inosine, uridine, and xanthosine, as well as the dinucleotide NAD+. nih.gov
Nucleoside phosphorylases represent another class of enzymes that cleave the N-glycosidic bond, but they do so through phosphorolysis, producing α-d-ribose-1-phosphate or α-d-2-deoxyribose-1-phosphate. mdpi.com These enzymes are crucial components of the salvage pathways for nucleoside biosynthesis. mdpi.com The ribose 1-phosphate generated can be isomerized to ribose 5-phosphate, which can then be converted to phosphoribosyl pyrophosphate (PRPP) for nucleotide synthesis or enter the pentose (B10789219) phosphate (B84403) pathway for energy metabolism. nih.gov The released nitrogenous base can then react with PRPP in a reaction catalyzed by a phosphoribosyltransferase to form the corresponding nucleotide monophosphate. nih.gov
Biosynthetic Pathways and Metabolic Intermediates
Biosynthetic Origin of Ribofuranose in Bacterial Polysaccharides
The biosynthesis of bacterial surface polysaccharides is a complex process involving glycosyltransferase enzymes that typically utilize sugar nucleotide or polyprenyl-monophosphosugar activated donors. researchgate.net A notable exception is the incorporation of ribofuranose (Ribf), which involves a unique family of cytoplasmic enzymes that use phosphoribosyl pyrophosphate (PRPP) as the donor. nih.gov
Recent research has shed light on a three-component system responsible for the extracytoplasmic addition of pentofuranose (B7776049) sugars, derived from ribose-5-phosphate (B1218738) (R5P) metabolism, into bacterial polysaccharides. pnas.org This system involves a two-domain enzyme that synthesizes a lipid-linked sugar donor, a flippase that moves the donor to the periplasm, and a glycosyltransferase that attaches the sugar to the polysaccharide. pnas.org
Specifically for ribofuranose, a family of ribofuranosyltransferases (Ribf-GTs) has been identified. researchgate.net These enzymes are distinct from conventional Leloir glycosyltransferases as they perform a two-step reaction. nih.gov They are composed of a C-terminal glycan phosphoribosyltransferase (gPRT) domain that transfers β-linked Ribf-5-P to an acceptor sugar, and an N-terminal haloacid dehalogenase (HAD)-family phosphoribose phosphatase (PRP) domain that dephosphorylates the product. researchgate.netnih.gov This mechanism, where PRPP serves as the initial donor for Ribf-5-P, has been observed in the synthesis of lipopolysaccharide (LPS) O antigens in gram-negative bacteria like Citrobacter youngae and has parallels to processes in mycobacterial cell wall assembly. nih.gov
Role of Phosphoribosyl Pyrophosphate (PRPP) in Nucleotide Biosynthesis and Transfer Reactions
Phosphoribosyl pyrophosphate (PRPP) is a key intermediate in the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. wikipedia.org It is a pentose phosphate formed from ribose 5-phosphate (R5P) by the enzyme ribose-phosphate diphosphokinase. wikipedia.orghmdb.ca PRPP also contributes to the synthesis of the amino acids histidine and tryptophan, and the vitamins thiamine (B1217682) and cobalamin. wikipedia.org
In the de novo synthesis of purines, the enzyme amidophosphoribosyltransferase acts on PRPP to form phosphoribosylamine. wikipedia.org In histidine biosynthesis, PRPP reacts with ATP, leading to the formation of the linear chain and part of the imidazole (B134444) ring of histidine from the ribose of PRPP. wikipedia.org Similarly, the first step in tryptophan biosynthesis involves the N-alkylation of anthranilic acid, a reaction catalyzed by anthranilate phosphoribosyltransferase using PRPP. wikipedia.org
PRPP also plays a critical role in salvage pathways by transferring phospho-ribose groups. wikipedia.org For instance, adenine phosphoribosyltransferase uses PRPP to convert adenine to AMP, and hypoxanthine-guanine phosphoribosyltransferase uses it to convert guanine (B1146940) to GMP. wikipedia.org
This compound as an Algal Metabolite
This compound is recognized as a metabolite in algae. ebi.ac.ukebi.ac.uk Algal metabolites are eukaryotic metabolites produced during metabolic reactions in a wide range of algae, from unicellular organisms like chlorella and diatoms to multicellular forms like giant kelps. ebi.ac.ukzfin.org While the specific roles and pathways involving this compound in algae are not extensively detailed in the provided context, its presence points to its involvement in the metabolic processes of these organisms. ebi.ac.ukebi.ac.uk Other carbohydrate-containing metabolites in microalgae include arsenosugars, which often contain ribose derivatives. researchgate.net
Advanced Research Directions and Emerging Applications in Chemical Biology
Design and Development of Alpha-L-Ribofuranose-Containing Analogues
The incorporation of this compound into oligonucleotide structures leads to analogues with altered conformational preferences and enhanced stability, making them valuable tools for research and potential therapeutic interventions.
Locked Nucleic Acids (LNAs) represent a class of nucleic acid analogues characterized by a methylene (B1212753) bridge that "locks" the ribofuranose sugar into a constrained conformation. This structural rigidity significantly impacts the properties of oligonucleotides incorporating LNA monomers. Two primary types of LNA modifications exist: 2′-O,4′-C-methylene-β-D-ribofuranose (beta-D-LNA) and 2′-O,4′-C-methylene-α-L-ribofuranose (alpha-L-LNA) acs.orgnih.gov.
While beta-D-LNA locks the sugar in a C3′-endo conformation, leading to A-RNA-type nucleic acid structures and increased thermostability in RNA duplexes, alpha-L-LNA is designed to mimic the deoxyribose sugar in its conformational properties acs.orgoup.comnih.govoup.comnih.gov. Oligonucleotides containing alpha-L-LNA monomers have been shown to bind to DNA in a B-DNA-type conformation nih.govoup.com. The introduction of LNA modifications generally leads to increased melting temperatures (Tm) of DNA and RNA duplexes and enhanced resistance to nuclease degradation acs.orgnih.govnih.govnih.govresearchgate.net. For instance, LNA-substituted nucleic acids can exhibit a significant increase in thermostability, with melting temperatures increasing by +2 to +10°C per LNA monomer substitution in modified RNA helices nih.gov. An LNA duplex (7-mer) has been reported to have a Tm value of 357.4 K (84.25 °C), significantly higher than a corresponding RNA sequence with a Tm of 295.5 K (22.35 °C) .
| Nucleic Acid Type | Modification | Observed Melting Temperature (Tm) | Reference |
|---|---|---|---|
| LNA Duplex (7-mer) | 2′-O,4′-C-methylene-β-D-ribofuranose | 357.4 K (84.25 °C) | |
| RNA (corresponding sequence) | Unmodified | 295.5 K (22.35 °C) | |
| LNA-substituted RNA | Various LNA monomers | +2 to +10°C increase per LNA monomer | nih.gov |
Spiegelmers are a unique class of enantiomeric nucleic acids, specifically L-oligonucleotides, which are mirror images of their natural D-nucleic acid counterparts mdpi.commdpi.comencyclopedia.pubnih.govscielo.brresearchgate.net. These molecules are constructed using L-ribose or L-deoxyribose sugars in their backbone scielo.br. A key advantage of Spiegelmers is their remarkable resistance to enzymatic degradation by naturally occurring nucleases, as these enzymes typically recognize and act upon D-configured nucleic acids mdpi.commdpi.comencyclopedia.pubnih.govscielo.brresearchgate.netnih.gov. Furthermore, Spiegelmers are generally non-immunogenic mdpi.commdpi.comencyclopedia.pub.
Despite their mirror-image chirality, L-nucleic acids retain fundamental properties such as aqueous solubility, Watson-Crick base pairing, secondary structural conformation, and duplex thermal stability, similar to natural D-nucleic acids nih.gov. This makes them highly promising as research probes and potential therapeutic aptamers mdpi.commdpi.comencyclopedia.pubnih.govresearchgate.net. The development of Spiegelmers often involves selecting D-configured oligonucleotide libraries against the mirror-image of a biological target, followed by the chemical synthesis of the identified sequences using enantiomeric L-ribonucleotides to bind the natural target researchgate.net.
The ribofuranose moiety in nucleic acids is a frequent target for chemical modifications aimed at enhancing their chemical and biological properties, thereby improving their efficiency in biomedical, biotechnological, and nanotechnological applications mdpi.comnih.gov. These modifications can influence the stability of oligonucleotide duplexes and the formation of stable protein-oligonucleotide complexes, largely by affecting the conformation and dynamics of the sugar moiety mdpi.comnih.govresearchgate.net.
Examples of such modifications include substitutions at the 2′-position of the ribofuranose ring with groups like fluorine (-F), amino (-NH2), azido (B1232118) (-N3), or methoxy (B1213986) (-OCH3) mdpi.com. The 2′-O-methyl and 2′-F modifications, for instance, are known to enhance helical structures and nuclease resistance, while 2′-NH2 groups can destabilize them mdpi.com. The 2′-O-methoxyethyl (MOE) substitution is particularly notable for its advantageous properties, including high binding strength and nuclease resistance, making MOE-modified nucleic acids common in second-generation antisense oligonucleotide (ASO) drugs nih.gov. Beyond these, 4′-modifications, such as the introduction of fluorine, methyl, alkoxy groups, and amino alkyl substitutions, have also been explored, often in combination with 2′-modifications for precise conformational adjustments mdpi.com.
Studies have also investigated the role of the sugar moiety in the 3′-overhang region of small interfering RNA (siRNA). For example, siRNAs incorporating 1-deoxy-D-ribofuranose (R(H)) in this region demonstrated moderate nuclease resistance and desirable knockdown effects, highlighting the impact of sugar modifications on RNA stability and function nih.govresearchgate.net.
Spiegelmers and Enantiomeric Nucleic Acids for Research Probes
Theoretical and Predictive Modeling of Ribofuranose Systems
Computational approaches, including theoretical and predictive modeling, are indispensable in understanding the intricate behavior of ribofuranose systems and guiding the design of novel derivatives. These methods provide insights into structural dynamics, interaction mechanisms, and potential biological activities.
Computational design plays a crucial role in the rational development of new this compound derivatives. In silico studies, such as Density Functional Theory (DFT) calculations and molecular docking, are employed to predict the properties and potential applications of these analogues before their synthesis nih.govsemanticscholar.org. For example, the computational design of novel ribofuranose nucleoside analogues has been explored for their bioactive potential semanticscholar.org. Molecular docking studies have been used to evaluate the binding affinities of synthesized alpha-D-ribofuranose analogues, revealing significant interactions with target receptors and enzymes nih.govresearchgate.net. This approach allows for the screening of a wide variety of substituents on the ribofuranose molecule to assess their effectiveness for various biological activities, such as antimicrobial and anticancer properties nih.gov.
Predictive modeling, particularly molecular dynamics (MD) simulations and molecular docking, is extensively used to understand the interactions of ribofuranose-containing molecules with proteins and nucleic acids. MD simulations have been performed on LNA duplexes (including those with alpha-L-LNA) to investigate their structure, stabilities, and solvation properties, providing insights into factors contributing to enhanced stabilization, such as π-stacking interactions between bases acs.orgnih.gov.
The conformation and dynamics of the ribofuranose sugar moiety are critical in determining the stability of oligonucleotide duplexes and the formation of functional protein-oligonucleotide complexes nih.govresearchgate.net. Computational studies, including molecular docking, have revealed the binding affinities of various ribofuranose analogues to specific protein targets. For instance, alpha-D-ribofuranose analogues have shown higher binding affinities to enzymes like cyclooxygenase-1 (-8.1 kcal/mol compared to -7.7 kcal/mol for native ligand), phospholipase A2 (-8.9 kcal/mol compared to -7.6 kcal/mol for native ligand), and interleukin-1 receptor-associated kinase-4 (-9.1 kcal/mol compared to -8.7 kcal/mol for native ligand) nih.gov. These computational insights are vital for predicting the precise use of chemical modifications and for designing novel sugar-modified nucleosides with improved physicochemical properties for therapeutic applications nih.govresearchgate.net.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Native Ligand Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Alpha-D-ribofuranose analogue (Compound 3) | Cyclooxygenase-1 | -8.1 | -7.7 | nih.gov |
| Alpha-D-ribofuranose analogue (Compound 3) | Phospholipase A2 | -8.9 | -7.6 | nih.gov |
| Alpha-D-ribofuranose analogue (Compound 2) | Interleukin-1 receptor-associated kinase-4 | -9.1 | -8.7 | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
